molecular formula C16H15N3S B2818067 4-(Naphthalen-1-yl)-2-(2-(propan-2-ylidene)hydrazinyl)thiazole CAS No. 324065-33-0

4-(Naphthalen-1-yl)-2-(2-(propan-2-ylidene)hydrazinyl)thiazole

Cat. No.: B2818067
CAS No.: 324065-33-0
M. Wt: 281.38
InChI Key: ZKIFDQQVIGFOGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Naphthalen-1-yl)-2-(2-(propan-2-ylidene)hydrazinyl)thiazole is an organic compound that features a naphthalene ring, a thiazole ring, and a hydrazone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Naphthalen-1-yl)-2-(2-(propan-2-ylidene)hydrazinyl)thiazole typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Hydrazone Formation: The hydrazone moiety is introduced by reacting the thiazole derivative with an appropriate hydrazine derivative.

    Naphthalene Substitution: The final step involves the coupling of the naphthalene ring to the hydrazone-thiazole intermediate, often through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the hydrazone moiety, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the thiazole ring or the hydrazone moiety, potentially yielding amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like bromine or chlorinating agents can be used for halogenation, followed by nucleophilic substitution with various nucleophiles.

Major Products

    Oxidation Products: Oxidized derivatives of the hydrazone moiety.

    Reduction Products: Reduced forms of the thiazole or hydrazone groups.

    Substitution Products: Functionalized naphthalene derivatives with various substituents.

Scientific Research Applications

4-(Naphthalen-1-yl)-2-(2-(propan-2-ylidene)hydrazinyl)thiazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to interact with biological targets.

    Biological Studies: Used in studies to understand its interaction with enzymes and receptors.

    Material Science: Explored for its electronic properties and potential use in organic electronics.

Mechanism of Action

The mechanism of action of 4-(Naphthalen-1-yl)-2-(2-(propan-2-ylidene)hydrazinyl)thiazole involves its interaction with specific molecular targets such as enzymes or receptors. The hydrazone moiety can form hydrogen bonds with active sites, while the aromatic rings can participate in π-π interactions, stabilizing the compound within the target site. This can lead to inhibition or modulation of the target’s activity, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Naphthalen-1-yl)-2-(2-(propan-2-ylidene)hydrazinyl)oxazole: Similar structure but with an oxazole ring instead of a thiazole ring.

    4-(Naphthalen-1-yl)-2-(2-(propan-2-ylidene)hydrazinyl)imidazole: Contains an imidazole ring, offering different electronic properties.

Uniqueness

4-(Naphthalen-1-yl)-2-(2-(propan-2-ylidene)hydrazinyl)thiazole is unique due to the presence of the thiazole ring, which imparts distinct electronic and steric properties compared to oxazole or imidazole derivatives. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

4-naphthalen-1-yl-N-(propan-2-ylideneamino)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3S/c1-11(2)18-19-16-17-15(10-20-16)14-9-5-7-12-6-3-4-8-13(12)14/h3-10H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKIFDQQVIGFOGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=NC(=CS1)C2=CC=CC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.